N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide
Overview
Description
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide is a chemical compound that belongs to the class of isoindoline derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of an isoindoline moiety linked to a nicotinamide group through a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide typically involves the following steps:
Formation of Isoindoline Moiety: The isoindoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Phenyl Ring: The phenyl ring is introduced via a coupling reaction, such as Suzuki or Heck coupling, using palladium catalysts.
Introduction of Nicotinamide Group: The final step involves the attachment of the nicotinamide group through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the isoindoline moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl ring or the nicotinamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and transcription factors involved in cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide, used as an immunomodulatory agent in the treatment of multiple myeloma.
Thalidomide: Known for its historical use and subsequent discovery of teratogenic effects, it is now used in specific therapeutic contexts.
Pomalidomide: Another thalidomide derivative with applications in cancer therapy.
Uniqueness
N-[4-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]nicotinamide is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of an isoindoline core with a nicotinamide group through a phenyl linker differentiates it from other similar compounds, providing unique interaction profiles with biological targets.
Properties
IUPAC Name |
N-[4-(3-oxo-1H-isoindol-2-yl)phenyl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(14-5-3-11-21-12-14)22-16-7-9-17(10-8-16)23-13-15-4-1-2-6-18(15)20(23)25/h1-12H,13H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXMRLYXKLXDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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